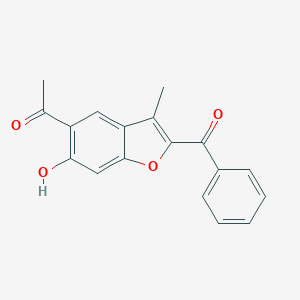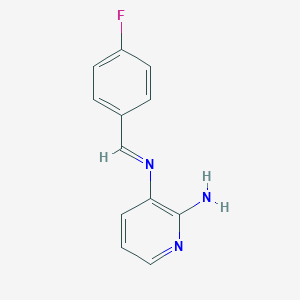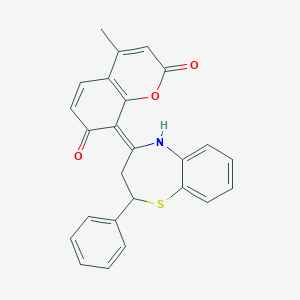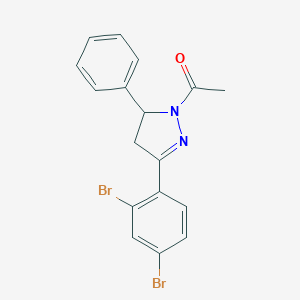![molecular formula C23H21BrIN3O4 B304766 N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide](/img/structure/B304766.png)
N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide, also known as BIEIH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide is complex and involves multiple pathways and targets. Studies have shown that this compound can inhibit the activity of enzymes such as caspase-3 and matrix metalloproteinases, which are involved in cell death and tissue remodeling, respectively. This compound can also modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cell migration and invasion, and modulation of the immune response. This compound has also been shown to have anti-inflammatory and anti-microbial effects, making it a promising therapeutic agent for a variety of conditions.
実験室実験の利点と制限
N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using relatively simple methods and is relatively stable under normal laboratory conditions. However, this compound can be difficult to purify and may have low solubility in certain solvents. Additionally, this compound can be toxic to normal cells at high concentrations, making it important to use appropriate safety precautions when working with the compound.
将来の方向性
There are several future directions for research on N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide, including further studies on its mechanism of action and potential therapeutic applications. One area of interest is the use of this compound as a combination therapy with other anti-cancer agents, as studies have shown that this compound can enhance the efficacy of certain chemotherapeutic drugs. Other areas of interest include the development of novel synthetic methods for this compound and the exploration of its potential use as an anti-inflammatory and anti-microbial agent.
Conclusion:
In conclusion, N-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide, or this compound, is a promising chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied extensively for its potential therapeutic applications, mechanism of action, biochemical and physiological effects, and future directions for research. While there are several advantages and limitations to working with this compound in the lab, the compound has the potential to be a valuable tool for the development of novel therapies for a variety of conditions.
合成法
N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide can be synthesized using a variety of methods, including the reaction of 4-bromophenol with 2-(2-bromoethoxy)ethanol to form 2-(4-bromophenoxy)ethanol, which is then reacted with 3-ethoxy-5-iodobenzaldehyde to form the Schiff base. The Schiff base is then reacted with isonicotinohydrazide to form this compound. Other methods involve the use of different reagents and solvents.
科学的研究の応用
N'-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodobenzylidene}isonicotinohydrazide has been studied extensively for its potential therapeutic applications, including its use as an anti-cancer agent. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of certain enzymes and proteins. This compound has also been studied for its potential use as an anti-inflammatory and anti-microbial agent.
特性
分子式 |
C23H21BrIN3O4 |
|---|---|
分子量 |
610.2 g/mol |
IUPAC名 |
N-[(E)-[4-[2-(4-bromophenoxy)ethoxy]-3-ethoxy-5-iodophenyl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H21BrIN3O4/c1-2-30-21-14-16(15-27-28-23(29)17-7-9-26-10-8-17)13-20(25)22(21)32-12-11-31-19-5-3-18(24)4-6-19/h3-10,13-15H,2,11-12H2,1H3,(H,28,29)/b27-15+ |
InChIキー |
XQDKUKGHMOWUFY-JFLMPSFJSA-N |
異性体SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)I)OCCOC3=CC=C(C=C3)Br |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=NC=C2)I)OCCOC3=CC=C(C=C3)Br |
正規SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=NC=C2)I)OCCOC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-methyl-7-(2-thienyl)-6a,7-dihydro-6H-chromeno[3,4-c][1,5]benzothiazepine](/img/structure/B304688.png)

![(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304690.png)

![1-[1-(6-Methoxynaphthalen-2-yl)ethyl]-5-phenacyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B304692.png)

![3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone](/img/structure/B304696.png)
![2-{[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B304699.png)


